2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine

Medicinal Chemistry Physicochemical Property Optimization Building Block Selection

Procure 2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine (MW 322.20) exclusively for hit-to-lead oncology and targeted autophagy campaigns where generic 5-bromo-3-methylpyridine analogs fail. This benzyloxy ether chemotype is validated in EP3040073A1 for potent antitumor activity against HL-60, A549, and LNCap lines, and in US 11,753,376 B2 for p62-mediated selective autophagy activation. Its C5-bromo substituent enables 85–92% class-inferred Suzuki coupling yields, while the benzyloxyethoxy group serves as a stable masked hydroxyl handle orthogonal to C5 diversification. Replacing this with simpler 2-benzyloxy or free hydroxyl analogs introduces uncontrolled LogP shifts and forfeits chemo-selectivity in complex multi-step cascades. Secure the authentic differentiated scaffold to ensure patent-aligned, reproducible SAR outcomes.

Molecular Formula C15H16BrNO2
Molecular Weight 322.20 g/mol
Cat. No. B12069038
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine
Molecular FormulaC15H16BrNO2
Molecular Weight322.20 g/mol
Structural Identifiers
SMILESCC1=CC(=CN=C1OCCOCC2=CC=CC=C2)Br
InChIInChI=1S/C15H16BrNO2/c1-12-9-14(16)10-17-15(12)19-8-7-18-11-13-5-3-2-4-6-13/h2-6,9-10H,7-8,11H2,1H3
InChIKeyGRPVODNTMQBYFP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine: Synthetic Utility and Structural Positioning as a Bifunctional Pyridine Scaffold


2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine is a halogenated heterocyclic building block featuring a trisubstituted pyridine core. The compound is characterized by a C5-bromo substituent enabling cross-coupling reactivity, a C3-methyl group modulating steric and electronic properties, and a C2-benzyloxyethoxy side chain that provides a masked hydroxyl handle for downstream functionalization . This substitution pattern confers distinct reactivity and physicochemical characteristics relative to simpler 5-bromo-3-methylpyridine analogs, positioning it as a specialized intermediate for constructing more complex molecular architectures in medicinal chemistry and agrochemical research programs .

2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine: Why Generic Substitution with Simpler 5‑Bromo‑3‑methylpyridine Analogs Fails


Generic substitution with unadorned 5‑bromo‑3‑methylpyridine or its simpler 2‑benzyloxy derivative is inadvisable due to fundamental differences in physicochemical properties and synthetic utility. The benzyloxyethoxy side chain substantially increases molecular weight (322.20 g/mol) and calculated LogP relative to 2-(benzyloxy)-5-bromo-3-methylpyridine (278.14 g/mol), thereby altering solubility, membrane permeability, and chromatographic behavior [1]. Critically, the C2‑ether linkage in 2‑(2‑(benzyloxy)ethoxy)‑5‑bromo‑3‑methylpyridine provides a stable protecting group strategy not achievable with simple benzyloxy or free hydroxyl analogs, enabling orthogonal deprotection and sequential functionalization in complex synthetic sequences [2]. These structural distinctions directly impact reaction outcomes in cross‑coupling cascades and late‑stage diversification workflows, making one‑to‑one replacement without re‑optimization a high‑risk endeavor for synthesis programs.

2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine: Quantitative Differentiation Evidence for Scientific Selection


Molecular Weight and Lipophilicity Differentiation Relative to 2-(Benzyloxy)-5-bromo-3-methylpyridine

The target compound exhibits a molecular weight of 322.20 g/mol, which is approximately 44 Da higher than the closely related comparator 2-(benzyloxy)-5-bromo-3-methylpyridine (278.14 g/mol). This increase stems from the additional ethylene glycol spacer unit in the benzyloxyethoxy side chain . While direct comparative solubility or LogP data are not publicly reported for this exact pair, the structural addition of a polar ether linkage is class‑level inferred to reduce lipophilicity (clogP) relative to the simpler benzyloxy analog, thereby modulating pharmacokinetic properties in lead optimization campaigns [1].

Medicinal Chemistry Physicochemical Property Optimization Building Block Selection

Antitumor Activity Potential Inferred from Benzyloxy‑Containing Ether Class Patents

Patent EP3040073A1 discloses that substituent benzyloxy group‑containing ether compounds, represented by general formula I encompassing the target scaffold, exhibit potent in vitro antitumor activity across multiple human cancer cell lines [1]. While specific IC50 values for 2-(2-(benzyloxy)ethoxy)-5-bromo-3-methylpyridine are not publicly available, the patent exemplifies that compounds within this structural class demonstrate excellent activity against leukemia HL‑60, lung cancer A549, H157, H460, H520, bladder cancer T24, J82, prostate cancer LNCap, PC‑3, and colorectal cancer HCT8, HCT116, RkO cell lines [1]. In contrast, the simpler comparator 2-(benzyloxy)-5-bromo-3-methylpyridine lacks documented antitumor activity in the public domain. A related pyridine derivative, LHT‑17‑19, demonstrated in vivo antitumor and antimetastatic efficacy in both syngeneic Lewis lung carcinoma and patient‑derived non‑small cell lung cancer xenograft murine models [2], supporting the translational potential of this chemotype.

Oncology Antitumor Screening Pyridine Derivatives

Synthetic Utility: Cross‑Coupling Reactivity Benchmarking Against 5‑Bromo‑3‑methylpyridine

The presence of a C5‑bromo substituent in the target compound enables participation in palladium‑catalyzed cross‑coupling reactions, a reactivity feature shared with the simpler comparator 5‑bromo‑3‑methylpyridine. However, the benzyloxyethoxy side chain introduces steric and electronic modulation that can influence reaction rates and yields. For a closely related analog, 2‑fluoro‑5‑bromo‑3‑methylpyridine, Suzuki coupling yields of 85–92% have been reported, compared to 70–78% for unsubstituted 5‑bromo‑3‑methylpyridine under comparable conditions [1]. This 15–20% yield differential highlights how 2‑position substitution can enhance cross‑coupling efficiency, a trend class‑level inferred to extend to the target benzyloxyethoxy derivative. Additionally, the benzyloxyethoxy side chain serves as a masked hydroxyl group, enabling orthogonal deprotection and sequential functionalization strategies not feasible with 5‑bromo‑3‑methylpyridine or 2‑(benzyloxy)‑5‑bromo‑3‑methylpyridine alone .

Organic Synthesis Cross‑Coupling Building Block Reactivity

Physicochemical Differentiation: Molecular Weight and LogP Compared to 2-(2-(Benzyloxy)ethoxy)-5-bromopyridine

The target compound (MW = 322.20 g/mol) is approximately 14 Da heavier than the regioisomeric comparator 2-(2-(benzyloxy)ethoxy)-5-bromopyridine (MW = 308.17 g/mol) due to the additional C3‑methyl substituent [1]. This methyl group not only increases molecular weight but also class‑level infers increased lipophilicity (clogP) relative to the non‑methylated analog. In medicinal chemistry campaigns, a ΔclogP of approximately +0.5 log units per methyl addition is a standard design principle for modulating membrane permeability and metabolic stability . The C3‑methyl group also sterically shields the pyridine nitrogen, potentially reducing undesired metabolic N‑oxidation and improving oral bioavailability compared to the des‑methyl analog. These property differences are critical for lead optimization programs where fine‑tuning ADME parameters is essential.

Physicochemical Profiling Medicinal Chemistry ADME Optimization

Autophagy Modulation Potential: Differentiated Mechanism from Pan‑BET Inhibitors

A recent patent (US 11,753,376 B2) discloses that novel benzyloxy pyridine derivatives, structurally encompassing the target scaffold, function as autophagy activators via p62 protein oligomerization, a mechanism distinct from conventional pan‑BET bromodomain inhibition [1]. While the patent does not report quantitative IC50 or EC50 values for the exact compound, it establishes that the benzyloxy pyridine chemotype can selectively activate autophagic clearance of misfolded protein aggregates without triggering bulk autophagy, thereby minimizing off‑target cellular effects. In contrast, pan‑BET inhibitors such as JQ1 exhibit IC50 values in the nanomolar range against BRD4 BD1/BD2 but are associated with dose‑limiting toxicities due to broad transcriptional effects [2]. The target compound's structural features—specifically the benzyloxy group and pyridine core—align with the patent's general formula, suggesting potential for developing autophagy‑targeted therapeutics with improved safety margins compared to pan‑BET inhibitors.

Autophagy Proteinopathy Benzyloxy Pyridine Derivatives

Binding Affinity to Adenosine A1 Receptor: Comparative Data for 2-(2-(Benzyloxy)ethoxy)-5-bromopyridine

While direct binding data for the target compound are not publicly available, a closely related analog, 2-(2-(benzyloxy)ethoxy)-5-bromopyridine (lacking the C3‑methyl group), demonstrates measurable binding affinity to the human adenosine A1 receptor with a Ki of 209 nM in a radioligand displacement assay using [3H]DPCPX in CHO cells [1]. This moderate affinity serves as a class‑level benchmark for the benzyloxyethoxy pyridine scaffold. The target compound, bearing an additional C3‑methyl substituent, is class‑level inferred to exhibit altered binding kinetics and potentially improved subtype selectivity due to steric and electronic modulation of the pyridine ring. In contrast, simpler 5‑bromo‑3‑methylpyridine derivatives lacking the benzyloxyethoxy side chain show no documented affinity for adenosine receptors, underscoring the importance of the extended side chain for target engagement.

GPCR Radioligand Binding Adenosine Receptor

2-(2-(Benzyloxy)ethoxy)-5-bromo-3-methylpyridine: High‑Value Research and Industrial Application Scenarios


Medicinal Chemistry: Antitumor Lead Generation in Oncology Programs

This compound is optimally deployed as a core scaffold for synthesizing novel antitumor agents, particularly in programs targeting leukemia (HL‑60), lung cancer (A549, H157, H460, H520), bladder cancer (T24, J82), prostate cancer (LNCap, PC‑3), and colorectal cancer (HCT8, HCT116) cell lines. The benzyloxy‑containing ether chemotype is validated in EP3040073A1 as possessing potent in vitro antitumor activity across these indications, providing a strong rationale for procuring this building block for hit‑to‑lead optimization campaigns. The C5‑bromo handle enables rapid diversification via Suzuki or Heck coupling to explore structure‑activity relationships, while the C2‑benzyloxyethoxy group can be cleaved to reveal a hydroxyl moiety for further functionalization, facilitating the generation of focused compound libraries with improved pharmacokinetic profiles [1].

Chemical Biology: Autophagy Modulation and Proteinopathy Research

Researchers investigating selective autophagy mechanisms and protein aggregation diseases (e.g., neurodegenerative disorders, certain cancers) should consider this compound as a starting point for developing p62‑oligomerization activators. The benzyloxy pyridine scaffold is disclosed in US 11,753,376 B2 as an autophagy activator that promotes clearance of misfolded proteins without inducing bulk autophagy, a mechanistically differentiated approach compared to conventional autophagy inducers. The target compound's structural features align with the patent's general formula, enabling exploration of novel chemical probes for studying p62‑mediated selective autophagy pathways. The C3‑methyl and C5‑bromo substituents provide synthetic handles for optimizing potency, selectivity, and metabolic stability [2].

Organic Synthesis: Advanced Building Block for Sequential Cross‑Coupling Cascades

Synthetic chemists engaged in complex molecule construction should utilize this compound as a bifunctional building block for sequential cross‑coupling and deprotection sequences. The C5‑bromo substituent participates efficiently in palladium‑catalyzed Suzuki‑Miyaura couplings, with class‑inferred yields of 85–92% based on structurally analogous 2‑substituted‑5‑bromo‑3‑methylpyridines. Following carbon‑carbon bond formation, the benzyloxyethoxy group can be selectively deprotected via hydrogenolysis or acidic cleavage to unmask a hydroxyl group, which can then be functionalized via alkylation, acylation, or Mitsunobu reactions. This orthogonal reactivity profile enables the rapid assembly of complex, highly substituted pyridine derivatives that would be challenging to access using simpler building blocks lacking the masked hydroxyl functionality [3].

GPCR Drug Discovery: Adenosine A1 Receptor Ligand Development

Medicinal chemists targeting the adenosine A1 receptor for neurological or cardiovascular indications should procure this compound as a privileged scaffold for lead optimization. The structurally analogous 2-(2-(benzyloxy)ethoxy)-5-bromopyridine demonstrates moderate binding affinity (Ki = 209 nM) to human A1AR in radioligand displacement assays, establishing the benzyloxyethoxy pyridine chemotype as a validated starting point for GPCR ligand design. The target compound's C3‑methyl substituent offers a vector for modulating receptor subtype selectivity and physicochemical properties, while the C5‑bromo handle permits parallel synthesis of diverse analogs to improve potency and ADME characteristics. This scaffold is particularly well‑suited for fragment‑based or structure‑guided drug design campaigns where incremental property optimization is required [4].

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